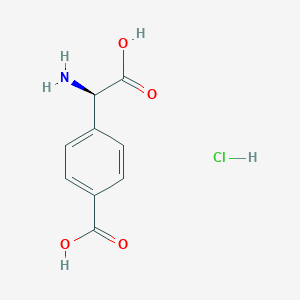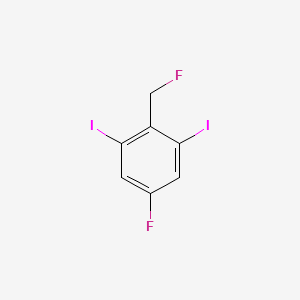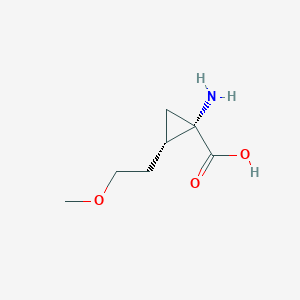![molecular formula C12H13BrO3 B14035981 (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a propan-2-yloxy group, and a phenyl ring attached to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzaldehyde and isopropyl bromide.
Etherification: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 3-bromo-4-(propan-2-yloxy)benzaldehyde.
Knoevenagel Condensation: The aldehyde group of 3-bromo-4-(propan-2-yloxy)benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding saturated acid.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that reduce enzyme efficiency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-(propan-2-yloxy)benzoic acid: Similar structure but lacks the prop-2-enoic acid moiety.
(2E)-3-[3-Bromo-4-(methoxy)phenyl]prop-2-enoic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
(2E)-3-[3-Chloro-4-(propan-2-yloxy)phenyl]prop-2-enoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of both the bromine atom and the propan-2-yloxy group, which confer specific reactivity and binding properties. These features make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H13BrO3 |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
(E)-3-(3-bromo-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3-8H,1-2H3,(H,14,15)/b6-4+ |
InChI-Schlüssel |
RZKRYCXNAUAHHC-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)Br |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


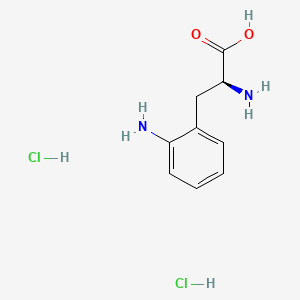
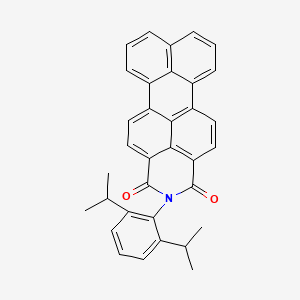
![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)
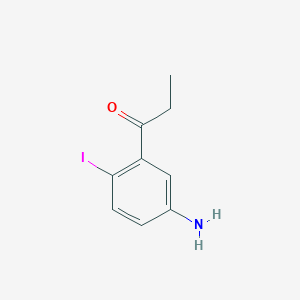
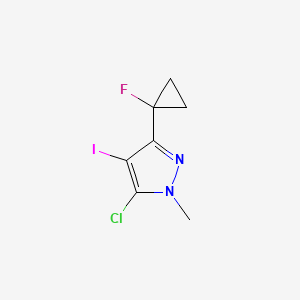
![Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B14035928.png)
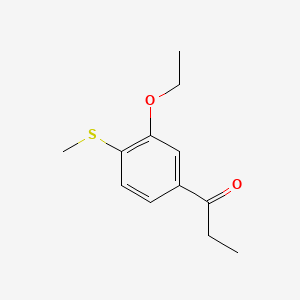
![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)
